(2E)-2-propylidenecyclohexan-1-one

Description

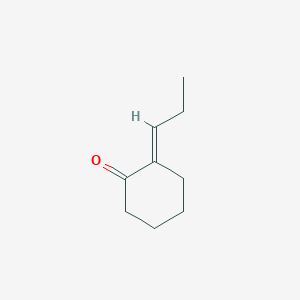

(2E)-2-propylidenecyclohexan-1-one is a cyclic ketone featuring a cyclohexane ring substituted with a propylidene group (CH₂CH₂CH₂) at the 2-position and a ketone group at the 1-position. The "E" stereodescriptor indicates that the propylidene substituent is oriented trans to the ketone group. Its structural rigidity and conjugated system may influence reactivity, solubility, and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

CAS No. |

16429-05-3 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(2E)-2-propylidenecyclohexan-1-one |

InChI |

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5+ |

InChI Key |

AZOKXMIHWQXFBU-VMPITWQZSA-N |

SMILES |

CCC=C1CCCCC1=O |

Isomeric SMILES |

CC/C=C/1\CCCCC1=O |

Canonical SMILES |

CCC=C1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-2-propylidenecyclohexan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the propylidene group on the cyclohexanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-propylidenecyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propylidene group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

(2E)-2-propylidenecyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2E)-2-propylidenecyclohexan-1-one involves its interaction with various molecular targets. The propylidene group can participate in electrophilic or nucleophilic reactions, depending on the conditions. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one (CAS: 499-71-8) Structure: This compound has a cyclohexenone backbone with a methyl group at C2 and an isopropyl group at C3. Unlike (2E)-2-propylidenecyclohexan-1-one, it contains a double bond within the ring (cyclohexenone) rather than an exocyclic propylidene group. Reactivity: The conjugated enone system in cyclohexenones typically undergoes Michael additions or Diels-Alder reactions, whereas the propylidene group in this compound may participate in alkylation or cycloaddition reactions. Physical Properties: Cyclohexenones generally exhibit lower boiling points compared to saturated cyclohexanones due to reduced molecular weight and increased planarity .

4-Cyclohexylcyclohexanone (CAS: Not explicitly listed in evidence) Structure: Features two cyclohexane rings fused via a ketone group. This compound lacks the unsaturated propylidene substituent present in the target molecule. Applications: Such bicyclic ketones are often used in polymer synthesis or as solvents, but their steric bulk reduces reactivity compared to monocyclic analogues like this compound .

1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane (CAS: 63251-38-7) Structure: A fully saturated cyclohexane with bulky tetramethyl and isopropenyl groups. The absence of a ketone group limits its utility in reactions requiring electrophilic carbonyl centers.

Comparative Data Table

Key Research Findings

- Biological Activity: While cyclohexanone derivatives like 2a, 2c, and 2e () show diuretic effects in rats, this compound lacks documented pharmacological data, suggesting divergent applications .

- Crystallographic Behavior: Hydrogen-bonding patterns in cyclohexanones () are influenced by substituents. Propylidene groups may disrupt crystalline packing compared to methyl or isopropyl substituents, affecting solubility and melting points .

Limitations and Evidence Gaps

The provided evidence lacks direct experimental data (e.g., NMR, XRD, or thermodynamic properties) for this compound. Comparative analyses rely on structural inferences and general trends in cyclohexanone chemistry. Further studies are needed to validate reactivity and physical properties.

Q & A

Basic: What synthetic strategies are recommended to achieve high stereoselectivity in the synthesis of (2E)-2-propylidenecyclohexan-1-one?

Methodological Answer:

To optimize stereoselectivity, employ Wittig or Horner-Wadsworth-Emmons reactions using stabilized ylides. For example:

- Use trans-selective conditions (e.g., bulky bases like NaHMDS) to favor the (E)-isomer.

- Monitor reaction temperature (e.g., −78°C to 0°C) to minimize thermal equilibration of intermediates.

- Characterize intermediates via -NMR to track coupling constants (e.g., >16 Hz for trans alkenes). Validate purity using HPLC with chiral columns if enantiomeric separation is required .

Basic: How can the E-configuration of the propylidene group be confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure using SHELXL (part of the SHELX suite) for refinement. Ensure high-resolution data (≤1.0 Å) to unambiguously assign the (E)-geometry .

- NMR spectroscopy : Analyze vicinal - coupling constants () in the alkene region. For (E)-isomers, typically exceeds 16 Hz due to trans diaxial coupling. Compare with computed NMR spectra (DFT) for validation .

Advanced: How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

Methodological Answer:

- Re-evaluate computational parameters : Ensure solvent effects (e.g., PCM model) and dispersion corrections (e.g., D3-BJ) are included in DFT calculations. Cross-validate with multiple functionals (B3LYP, M06-2X) .

- Experimental replication : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere, standardized concentrations) to isolate variables. Use in-situ IR or Raman spectroscopy to track intermediate formation .

Advanced: What experimental designs are suitable for studying the compound’s potential as a chiral ligand in asymmetric catalysis?

Methodological Answer:

- Ligand screening : Test enantioselectivity in model reactions (e.g., asymmetric aldol or hydrogenation) using chiral auxiliaries. Measure enantiomeric excess (ee) via chiral GC or HPLC .

- Mechanistic probes : Employ deuterium labeling or kinetic isotope effects (KIEs) to elucidate rate-determining steps. Pair with X-ray absorption spectroscopy (XAS) to monitor metal-ligand coordination .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks.

- Waste disposal : Quench reactive intermediates (e.g., with aqueous NHCl) before disposal. Follow institutional guidelines for halogenated waste, if applicable .

Advanced: How can the compound’s photophysical properties be exploited in material science applications?

Methodological Answer:

- UV/Vis and fluorescence spectroscopy : Measure absorption/emission spectra in varying solvents to assess solvatochromism. Correlate with TD-DFT calculations to identify electronic transitions .

- Thin-film fabrication : Use spin-coating or Langmuir-Blodgett techniques to create organic semiconductors. Characterize charge mobility via field-effect transistor (FET) measurements .

Basic: What analytical techniques are recommended to assess purity and stability during storage?

Methodological Answer:

- Chromatography : Employ GC-MS or LC-MS with a C18 column to detect degradation products. Monitor for oxidation byproducts (e.g., ketone epoxides) .

- Thermogravimetric analysis (TGA) : Determine thermal stability under nitrogen/air atmospheres. Store samples at −20°C in amber vials to prevent light-induced degradation .

Advanced: How can isotopic labeling be utilized to study the compound’s metabolic pathways in biological systems?

Methodological Answer:

- Synthesis of - or -labeled analogs : Use labeled precursors (e.g., -cyclohexanone) in the Wittig reaction. Confirm isotopic incorporation via mass spectrometry .

- Tracer studies : Administer labeled compounds to cell cultures and track metabolites using NMR or LC-MS/MS. Map metabolic flux through isotopomer distribution analysis .

Advanced: What strategies mitigate racemization during functionalization of this compound?

Methodological Answer:

- Low-temperature reactions : Perform alkylation/acylation at −40°C to suppress keto-enol tautomerism.

- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce stereochemical control. Remove auxiliaries post-functionalization via mild hydrolysis .

Basic: How to troubleshoot inconsistent crystallographic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.